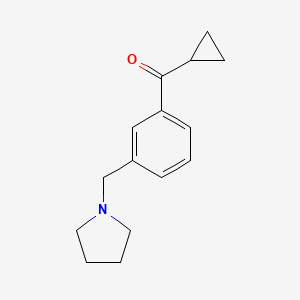
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid, also known as HOPDA, is a synthetic compound that belongs to the family of 2-arylpropionic acid derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Hydrogen-Bond Networks
6-(4-Chlorophenylamino)6-oxohexanoic acid, closely related to 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid, has been studied for its crystal structures. The hydrogen-bond networks in these structures are similar to those found in forms of 6-oxo-6-(phenylamino)hexanoic acid (Feeder & Jones, 1994).
Synthesis and Interconversion
6-Aroyl-4-oxohexanoic acids, similar to 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid, have been synthesized and studied for their ability to interconvert with 5-aryl-2-furanpropionic acids, showing potential for anti-inflammatory applications (Short & Rockwood, 1969).
Anti-Inflammatory and Eicosanoid Biosynthesis Effects
A series of 6-aryl-4-oxohexanoic acids, including compounds similar to 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid, has been synthesized and tested for anti-inflammatory effects and impacts on eicosanoid biosynthesis (Abouzid et al., 2007).
Oxidation Studies and Product Formation
Studies on the oxidation of 2-methylcyclohexanone and cyclohexanone, yielding products like 6-oxoheptanoic acid, provide insights into solvent effects and product formation mechanisms relevant to 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid (Atlamsani et al., 1993).
Mass Spectrometric Characterization
Research on monocarboxylic acids like 5-oxohexanoic and 6-oxoheptanoic acid helps in understanding the mass spectrometric characterization and ion fragmentation mechanisms, which can be applied to the study of 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid (Kanawati et al., 2007).
Enzymatic Production Method
An enzymatic method to produce 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme offers insights into potentially similar enzymatic processes for related compounds like 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid (Yamada et al., 2017).
Eigenschaften
IUPAC Name |
6-(4-heptoxyphenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-8-15-23-17-13-11-16(12-14-17)18(20)9-6-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLZZJJCCCLNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645457 |
Source


|
| Record name | 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid | |
CAS RN |
898792-21-7 |
Source


|
| Record name | 4-(Heptyloxy)-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)